N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is structurally characterized by:
- N-methylation: A methyl group is attached to the nitrogen atom, which reduces hydrogen-bonding capacity and may enhance conformational flexibility in peptides .
- Alloisoleucine backbone: The "allo" designation refers to the diastereomeric configuration of the isoleucine side chain, specifically the (2S,3R) stereochemistry, distinguishing it from the canonical L-isoleucine (2S,3S) .
- Molecular formula: C₂₁H₂₃NO₄ (molecular weight 353.41 g/mol) .
Its primary application lies in peptide synthesis, where it introduces methylated or stereochemically distinct residues to modulate peptide stability, solubility, or biological activity .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1 |
InChI Key |
IQIOLCJHRZWOLS-VLIAUNLRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine generally involves two main chemical modifications of L-alloisoleucine:
- N-methylation of the amino group
- Protection of the amino group with the Fmoc moiety
The starting material is L-alloisoleucine, a naturally occurring amino acid isomer.
Stepwise Synthetic Procedure
Step 1: N-Methylation of L-Alloisoleucine
- The free amino group of L-alloisoleucine is methylated using a suitable methylating agent, such as methyl iodide or formaldehyde with a reducing agent (Eschenmoser methylation or reductive methylation).
- The reaction conditions are controlled to achieve selective mono-methylation without over-alkylation or racemization.
Step 2: Fmoc Protection
- The N-methylated L-alloisoleucine is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in an aqueous-organic biphasic system).
- The Fmoc group selectively protects the secondary amine, yielding this compound.
- The reaction is typically carried out at low temperature (0–5°C) to minimize side reactions and racemization.
Purification and Characterization
- The crude product is purified by standard chromatographic techniques such as flash column chromatography or recrystallization.
- Purity is confirmed by High-Performance Liquid Chromatography (HPLC), typically achieving >95% purity.
- Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Methylate amino group | Control stoichiometry to avoid over-methylation |
| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or TEA), 0–5°C | Protect N-methyl amino group | Use biphasic system to improve yield |
| Purification | Chromatography or recrystallization | Remove impurities | Confirm >95% purity by HPLC |
| Characterization | NMR, MS, IR, HPLC | Confirm structure and purity | Verify stereochemistry retention |
Research Findings and Chemical Behavior
- The Fmoc group is stable under neutral and acidic conditions but can be removed by treatment with mild bases such as 20% piperidine in dimethylformamide (DMF), enabling controlled deprotection during SPPS.
- The N-methylation reduces hydrogen bonding capacity and increases steric hindrance, which can improve peptide stability, membrane permeability, and resistance to enzymatic degradation, making N-methylated peptides attractive for therapeutic applications.
- Research indicates that the incorporation of this compound into peptides can modulate secondary structure and biological activity due to altered backbone conformations.
Applications in Peptide Synthesis
- This compound is primarily used as a building block in the synthesis of peptides that require N-methylated residues for enhanced pharmacokinetic properties.
- The Fmoc protection strategy allows for iterative peptide chain elongation on solid supports, with selective deprotection steps enabling precise sequence assembly.
- The compound's stability and purity make it suitable for automated peptide synthesizers and research-grade peptide production.
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling.
| Reaction Conditions | Efficiency | Byproducts | Citation |
|---|---|---|---|
| 20% piperidine in DMF (10–30 min) | >98% cleavage | Fluorenyl byproducts | |
| 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF | 95–97% cleavage | Minimal side reactions |
Key Findings :
-
Deprotection kinetics are slower than non-methylated analogs due to steric hindrance from the N-methyl group.
-
Prolonged exposure to piperidine (>60 min) may lead to aspartimide formation in adjacent residues .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation via activation reagents.
| Activation Reagent | Coupling Efficiency | Racemization Risk | Optimal Solvent |
|---|---|---|---|
| HOBt/DIC | 92–95% | Low (<1%) | DMF |
| Oxyma Pure/EDC | 94–96% | Low (<1%) | DCM:DMF (1:1) |
| HATU/DIEA | 96–98% | Moderate (2–3%) | DMF |
Mechanistic Notes :
-
Steric effects : The β-branched alloisoleucine side chain and N-methylation reduce coupling rates by ~20% compared to linear analogs .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
Stability Under Synthetic Conditions
The compound exhibits distinct stability profiles:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (TFA <25%) | Stable (24 h) | None observed |
| Basic (pH >10) | Unstable (t1/2 = 2 h) | Fmoc cleavage + ester hydrolysis |
| Oxidative (H2O2) | Moderate (t1/2 = 8 h) | Side-chain oxidation |
Applications :
-
Compatible with Fmoc-SPPS protocols using TFA for final resin cleavage .
-
Avoid prolonged storage in basic buffers to prevent unintended deprotection.
Side Reactions and Mitigation
Comparative Reactivity Data
A study comparing Fmoc-N-Me-L-alloIle-OH with non-methylated analogs revealed:
| Parameter | Fmoc-N-Me-L-alloIle-OH | Fmoc-L-alloIle-OH |
|---|---|---|
| Deprotection time (20% piperidine) | 25 min | 15 min |
| Coupling yield (HATU/DIEA) | 89% | 98% |
| Solubility in DMF | 12 mM | 35 mM |
Scientific Research Applications
Chemistry: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains.
Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific functions.
Mechanism of Action
The primary function of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions or modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three closely related Fmoc-protected amino acids:
Key Differences and Implications
In contrast, Fmoc-L-alloisoleucine (non-methylated) shares the same stereochemistry but lacks the N-methyl group, limiting its utility in reducing backbone hydrogen bonding .
N-Methylation Effects :
- The N-methyl group in the target compound and N-methyl-L-isoleucine derivative increases steric hindrance, improving resistance to proteolytic degradation. However, it may reduce solubility in polar solvents .
- Methylation also simplifies purification by minimizing intermolecular aggregation, a common issue in SPPS .
Synthetic Utility :
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine (Fmoc-N-Me-L-AI) is a derivative of the amino acid alloisoleucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to peptide synthesis and receptor interactions.
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.44 g/mol
- CAS Number : 1821797-58-3
- Purity : >95% (HPLC) .
Fmoc-N-Me-L-AI is primarily utilized in peptide synthesis, where the Fmoc group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). The compound's structural features allow for the incorporation of alloisoleucine into peptides, potentially influencing their biological activity.
Case Studies and Research Findings
- Peptide Synthesis : Research indicates that Fmoc-N-Me-L-AI can be effectively incorporated into peptides to enhance their stability and bioactivity. For instance, studies have shown that peptides containing this derivative exhibit improved resistance to enzymatic degradation compared to their unmodified counterparts.
- Receptor Interaction : Preliminary studies suggest that Fmoc-N-Me-L-AI may interact with various receptors, including those involved in metabolic regulation. For example, its analogs have been studied for their effects on ghrelin receptors, which play a crucial role in appetite regulation .
- Antimicrobial Activity : Some derivatives of Fmoc-N-Me-L-AI have been tested for antimicrobial properties. In vitro assays demonstrated that certain modifications can enhance the compound's efficacy against specific bacterial strains, indicating potential applications in antibiotic development.
Data Table: Biological Activities of Fmoc-N-Me-L-AI Derivatives
Q & A
Q. What are the recommended methods for synthesizing Fmoc-protected amino acids like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine?
Synthesis typically involves coupling the Fmoc group to the amino acid under anhydrous conditions. For example:
- Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) as an activating reagent in dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
- Purify the product via silica gel chromatography or recrystallization. Physical properties (e.g., melting point: 146–149°C, optical rotation: -12±1° in DMF) can confirm purity .
Q. How should researchers characterize the purity and identity of this compound?
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the Fmoc group (e.g., aromatic protons at 7.3–7.8 ppm) and stereochemistry .
- Mass Spectrometry (ESI-HRMS): Confirm molecular weight (theoretical: 353.41 g/mol) and fragmentation patterns .
- Optical Rotation: Measure using a polarimeter (e.g., -12±1° in DMF at 1% concentration) to validate enantiomeric purity .
Q. What safety protocols are essential when handling this compound?
- Hazard Classification: Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Store at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in Fmoc-protected amino acids?
- Crystallization: Grow crystals in a solvent system (e.g., methanol/water) suitable for X-ray analysis.
- Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to determine the crystal structure. For example, a 90 K study achieved an R factor of 0.035 for N-(Fmoc)-L-isoleucine, confirming the alloisoleucine configuration .
Q. How can conflicting spectral or physical data be resolved during characterization?
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., Fmoc-L-phenylalanine) to identify discrepancies in chemical shifts caused by methyl branching .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic forms if melting points deviate from literature values (e.g., 146–149°C vs. observed 152–154°C) .
Q. What strategies optimize the stability of Fmoc-alloisoleucine in solid-phase peptide synthesis (SPPS)?
- Coupling Conditions: Use 1-O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or hexafluoro-phosphate (HATU) in DMF with DIPEA to minimize racemization .
- Deprotection: Remove the Fmoc group with 20% piperidine in DMF , monitoring by UV absorbance at 301 nm .
Q. How does the methyl branching in alloisoleucine impact peptide conformation compared to isoleucine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
